1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
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Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines were synthesized and evaluated for their ability to inhibit cyclooxygenase isozymes . Another study describes the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, which could be relevant to the synthesis of pyrrolidine sulfonamide derivatives . Additionally, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides and their rearrangement to pyrrolidin-3-ones provides a method that could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine features a three-dimensional network stabilized by π–π interactions, which could suggest similar stabilizing interactions in the target compound . The dihedral angle between the sulfonyl ring and the pyrrolopyridine unit in this compound provides insight into the potential geometry of the target compound's molecular structure.
Chemical Reactions Analysis
The chemical reactions involving sulfonyl pyrrolidines are diverse. Acid-catalyzed reactions of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols lead to the formation of new 1-(arylsulfonyl)pyrrolidines . This indicates that the sulfonyl group in pyrrolidines can participate in electrophilic aromatic substitution reactions, which could be relevant for further functionalization of the target compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine" are not directly reported, the properties of structurally related compounds can provide some insights. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and its intermediates, as well as their characterization by NMR spectrometry, suggests that similar analytical techniques could be used to determine the properties of the target compound . The presence of hydrogen-bonded dimers and chains of rings in related compounds indicates that the target compound may also exhibit hydrogen bonding, which can affect its physical properties and solubility .
Scientific Research Applications
Organocatalysis in Asymmetric Michael Addition
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine derivatives have been explored in the field of organocatalysis. For instance, a pyrrolidine-based catalyst bearing a sulfoxide moiety, derived from a similar structure, demonstrated efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process resulted in high yield (up to 97%) and excellent stereoselectivity (up to >99:1 dr and >99% ee) in the synthesis of various γ-nitro carbonyl compounds without the need for any additive (Singh et al., 2013).
Antimicrobial Activity
Pyrrolidine derivatives, including those related to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, have been synthesized and assessed for antimicrobial activity. A study involving novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones revealed significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values of these synthesized compounds ranged from 0.09-1.0 mg, indicating potential for use in antibacterial applications (Zareef et al., 2008).
Structural Analysis in Crystallography
The structural aspects of pyrrolidine derivatives are also a significant area of research. One study analyzed the crystal structure of a compound closely related to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, providing insights into the stabilization of molecular structures through π–π interactions. This research is crucial for understanding the molecular interactions and stability of such compounds (Selig et al., 2009).
Chemical Synthesis and Reactions
The compound and its related structures have been utilized in various chemical synthesis processes. For example, its derivatives have been used in the synthesis of pyrroles and pyrrolidines through intramolecular cyclization of specific sulfones. Such methodologies enable the efficient formation of heterocyclic compounds, which are essential in pharmaceuticals and organic chemistry (Benetti et al., 2002).
Polymer Chemistry
In the field of polymer chemistry, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized using diamines related to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. These polymers exhibit unique properties like high thermal stability and solubility in organic solvents, making them suitable for advanced material applications (Liu et al., 2013).
Fluorescent Polymers
Another application in polymer science involves the creation of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units. These polymers, synthesized using derivatives similar to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, demonstrated strong fluorescence and solubility in common organic solvents. Such materials have potential in optoelectronics and photonics (Zhang & Tieke, 2008).
properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-4-5-10(8-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKAIVQKQHOQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428449 |
Source
|
Record name | 1-(3-BROMO-4-METHYLPHENYLSULFONYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine | |
CAS RN |
850429-75-3 |
Source
|
Record name | 1-(3-BROMO-4-METHYLPHENYLSULFONYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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